4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol
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Overview
Description
4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol typically involves the reaction of 4-methylphenol with 1-methyl-1H-pyrazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context[5][5].
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar biological activities.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Compounds with two pyrazole rings linked by a methylene bridge, known for their antioxidant and anticancer activities.
Uniqueness
4-Methyl-3-(1-methyl-1H-pyrazol-5-yl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-3-(2-methylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-9(14)7-10(8)11-5-6-12-13(11)2/h3-7,14H,1-2H3 |
InChI Key |
ACJXANGGEGIDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C2=CC=NN2C |
Origin of Product |
United States |
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